2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one
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Overview
Description
2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one is a chemical compound known for its significant biological activity. It is commonly referred to as Mizolastine, a potent antihistamine used primarily for the treatment of allergic conditions such as urticaria and rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one involves multiple steps. One common method includes the condensation of 4-fluorobenzylamine with 2-chlorobenzimidazole to form the benzimidazole intermediate. This intermediate is then reacted with piperidine and subsequently with diazinanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of benzimidazole derivatives.
Biology: Investigated for its role in modulating histamine receptors.
Medicine: Primarily used as an antihistamine for treating allergic reactions.
Industry: Employed in the development of new pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the typical allergic response, reducing symptoms such as itching, swelling, and rashes .
Comparison with Similar Compounds
Similar Compounds
Astemizole: Another antihistamine with a similar benzimidazole structure.
Clemizole: An antihistamine with a different core structure but similar pharmacological effects.
Omeprazole: A proton pump inhibitor with a benzimidazole ring but different therapeutic use.
Uniqueness
2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one is unique due to its dual action as an antihistamine and anti-inflammatory agent. This dual functionality makes it particularly effective in treating acute allergic reactions .
Properties
Molecular Formula |
C24H29FN6O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one |
InChI |
InChI=1S/C24H29FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-9,19,23,26H,10-16H2,1H3,(H,28,32) |
InChI Key |
QYUNLZHASKRREV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5NCCC(=O)N5 |
Origin of Product |
United States |
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